molecular formula C12H15N3 B13626253 3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13626253
M. Wt: 201.27 g/mol
InChI Key: PSZVUTBAYNRKJR-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a 4-methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 3,5-dimethylphenylhydrazine with 4-methyl-3-oxobutanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenyl)-1h-pyrazol-5-amine: Similar structure but lacks the 4-methyl group.

    4-Methyl-1h-pyrazol-5-amine: Similar structure but lacks the 3,5-dimethylphenyl group.

    3,5-Dimethylphenylhydrazine: Precursor in the synthesis of the compound.

Uniqueness

3-(3,5-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine is unique due to the presence of both the 3,5-dimethylphenyl group and the 4-methyl group on the pyrazole ring. This unique combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-7-4-8(2)6-10(5-7)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

PSZVUTBAYNRKJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C(=NN2)N)C)C

Origin of Product

United States

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